molecular formula C26H36O5 B12298059 11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate

11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate

Cat. No.: B12298059
M. Wt: 428.6 g/mol
InChI Key: IYBYNRHXGXDDDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate involves several steps, starting from a suitable steroid precursor. One common method includes the following steps:

    Hydrolysis Reaction: Sodium sulfite and sodium hydroxide are added to water and stirred to dissolve. Methanol is then added, followed by the raw material for hydrolysis. The reaction is carried out for 3 hours, after which glacial acetic acid is added to adjust the pH to 6-8.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties and reduce potential side effects compared to other corticosteroids. Its butyrate ester group improves its stability and bioavailability, making it a valuable compound in pharmaceutical applications .

Properties

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

(1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl) butanoate

InChI

InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3

InChI Key

IYBYNRHXGXDDDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

Origin of Product

United States

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